![molecular formula C6H8BrN3 B11766210 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B11766210.png)
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
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Overview
Description
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (CAS: 914637-88-0) is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a bromine substituent at position 3 and an amine group at position 5. Its molecular formula is C₆H₇BrN₂, with a molecular weight of 203.04 g/mol. The SMILES notation (C1CC2=NC(=CN2C1)Br) and InChIKey (BMXJCILXNYCNJM-UHFFFAOYSA-N) highlight its structural uniqueness, particularly the bromine atom's role in modulating electronic properties and reactivity.
This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-356705) and is utilized in medicinal chemistry and drug discovery, often serving as a precursor for fragment-based drug design due to its compact, rigid scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine exhibit significant anticancer properties. A study demonstrated that modifications to the compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of the pyrrolo[1,2-a]imidazole framework contribute to its interaction with biological targets involved in cancer progression.
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
Derivative B | A549 (Lung) | 15.0 | Cell cycle arrest |
Derivative C | HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.
Synthesis of Novel Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions. Its bromine atom can be utilized in nucleophilic substitution reactions to introduce different functional groups, expanding the library of bioactive molecules.
Table 2: Synthetic Routes Utilizing this compound
Reaction Type | Conditions | Product |
---|---|---|
Nucleophilic Substitution | DMF, KOH | Substituted Pyrrolo Compound |
Cyclization | Heat | Extended Heterocyclic System |
Reduction | LiAlH4 | Amine Derivative |
Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymer matrices for the development of advanced materials with enhanced thermal and mechanical properties. Research is ongoing to explore its role as a monomer in polymer synthesis.
Case Study: Polymer Blends
A study investigated the incorporation of this compound into polyvinyl chloride (PVC) blends to improve thermal stability and mechanical strength. The results indicated a significant increase in tensile strength and thermal degradation temperature compared to pure PVC.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects :
- The bromine atom in the target compound enhances electrophilicity, making it amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the unsubstituted parent scaffold (17a).
- The amine group at position 6 (vs. position 3 in 57a–e) introduces stereochemical complexity, as seen in the (6S)-enantiomer hydrochloride salt, which is prioritized in asymmetric synthesis.
Pharmacological Relevance: The pyrroloimidazole core is associated with β-lactamase inhibition in fragment 20 (Beecham Pharmaceuticals), demonstrating broad-spectrum activity against antibiotic-resistant enzymes.
Key Observations :
Biological Activity
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, with the chemical formula C6H7BrN2 and CAS number 914637-88-0, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties.
- Molecular Weight : 187.04 g/mol
- Melting Point : 48 °C
- Storage Conditions : Recommended storage at 2-8 °C in an inert atmosphere to maintain stability and prevent degradation .
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
Antibacterial Activity
Recent studies have indicated that compounds related to the pyrrole structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 µg/mL, with control compounds like ciprofloxacin demonstrating an MIC of 2 µg/mL . Although specific data on this compound is limited, its structural similarity suggests potential activity.
Anticancer Activity
In vitro studies have highlighted the potential of pyrrole derivatives in cancer treatment. For example:
- Compound Efficacy : Compounds derived from similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50 values as low as 0.067 µM for Aurora-A kinase inhibition and notable activity against A549 lung cancer cells with IC50 values reaching as low as 0.95 nM .
Compound Type | Target Cell Line | IC50 (µM) |
---|---|---|
Pyrrole Derivative | A549 | 0.95 |
Aurora-A Kinase Inhibitor | Various | 0.067 |
The mechanisms by which compounds like this compound exert their biological effects are still under investigation. However, it is hypothesized that these compounds may interfere with cellular proliferation pathways or induce apoptosis in cancer cells through various signaling cascades.
Case Studies
- Antimicrobial Screening : A study evaluated several pyrrole derivatives for their antimicrobial efficacy and found that modifications at the nitrogen positions significantly affected their potency against bacterial strains.
- Cytotoxicity Testing : In vitro assays on human cancer cell lines using pyrrole-based compounds revealed promising results in inhibiting cell growth and inducing apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : A key route involves cyclization of aminopyrroline intermediates in formic acid, as demonstrated in the synthesis of analogous dihydro-pyrroloimidazoles. For example, aminopyrroline precursors (e.g., compound 16 in ) cyclize under acidic conditions to form the fused heterocyclic core. Yield optimization requires precise control of solvent polarity (e.g., CH₂Cl₂–MeOH mixtures) and temperature, with formic acid favoring intramolecular cyclization over side reactions . Statistical design of experiments (DoE) can systematically explore parameters like catalyst loading, solvent ratios, and reaction time to maximize efficiency .
Q. How can crystallographic data validate the structural integrity of synthesized this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, stereochemistry, and lattice parameters. For example, monoclinic crystal systems (space group P21/n) with unit cell dimensions a = 8.23 Å, b = 10.45 Å, c = 12.67 Å, and β = 95.4° have been reported for the unsubstituted parent compound (C₆H₈N₂). Bromination at the 3-position alters electron density, requiring recalibration of diffraction models to account for heavy atom effects .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding of adjacent protons).
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 210.02 for C₆H₈BrN₃).
- IR : Stretching frequencies for N-H (3200–3400 cm⁻¹) and C-Br (550–650 cm⁻¹) validate functional groups.
Q. How does bromination at the 3-position affect the compound’s reactivity in subsequent functionalization reactions?
- Methodological Answer : Bromine acts as a leaving group in nucleophilic substitution (SₙAr) or cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Steric hindrance from the fused pyrroloimidazole ring may slow kinetics, necessitating palladium catalysts with bulky ligands (e.g., XPhos) to enhance turnover. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) can map reactivity trends .
Q. What safety precautions are recommended for handling this compound based on structural analogs?
- Methodological Answer : Analogous dihydro-pyrroloimidazoles (e.g., 6,7-dihydro-2-(methylthio)-5H-pyrrolo[1,2-a]imidazole) show moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents). Use fume hoods, nitrile gloves, and closed systems during synthesis. Toxicity screening via Ames tests or zebrafish embryo assays is advised for novel derivatives .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates in cyclization pathways. Tools like the Artificial Force-Induced Reaction (AFIR) method automate reaction path searches, identifying low-energy routes. Pairing computational results with high-throughput experimentation (HTE) validates predictions and accelerates condition screening .
Q. What strategies resolve contradictions in reaction yield data across different synthetic protocols?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, reagent stoichiometry). For example, a central composite design (CCD) with 5–7 factors can isolate critical parameters and define robust operating windows .
Q. How can enantioselective synthesis of chiral derivatives be achieved?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereoselectivity during cyclization. For instance, (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol was synthesized via silylation of 4-hydroxypyrrolidin-2-one followed by enantioselective ring closure (ee > 90%). Dynamic kinetic resolution (DKR) may further enhance selectivity .
Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer :
- In silico docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina.
- SAR studies : Introduce substituents (e.g., -NH₂, -CF₃) at the 6-position and evaluate bioactivity.
- ADMET profiling : Use Caco-2 cell models for permeability and cytochrome P450 inhibition assays .
Q. How do solvent and catalyst choices influence regioselectivity in downstream derivatization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in cross-coupling, favoring C-3 bromine substitution. Heterogeneous catalysts (e.g., Pd/C) may reduce side reactions vs. homogeneous systems. Competitive experiments with deuterated analogs (e.g., DMF-d₇) can track kinetic isotope effects and regioselectivity .
Properties
Molecular Formula |
C6H8BrN3 |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |
InChI |
InChI=1S/C6H8BrN3/c7-5-2-9-6-1-4(8)3-10(5)6/h2,4H,1,3,8H2 |
InChI Key |
FNZOBVYUIXQUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=NC=C2Br)N |
Origin of Product |
United States |
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